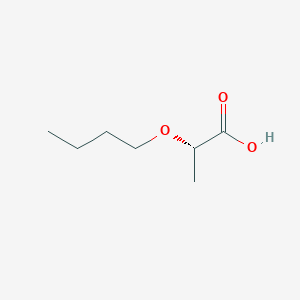
Propanoic acid, 2-butoxy-, (S)-
Description
Propanoic acid, 2-butoxy-, (S)- is a chiral carboxylic acid derivative characterized by a butoxy (-OC₄H₉) substituent at the second carbon of the propanoic acid backbone and an (S)-configuration at the stereogenic center.
Properties
CAS No. |
104631-62-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2S)-2-butoxypropanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
LXSVWFRZICUOLU-LURJTMIESA-N |
SMILES |
CCCCOC(C)C(=O)O |
Isomeric SMILES |
CCCCO[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCOC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Branching vs. Ether Substituents :
- 2-Methylpropanoic acid (Isobutyric acid): This branched isomer () has a lower molecular weight (88.11 g/mol) and higher volatility compared to 2-butoxypropanoic acid. Its boiling point is 154°C, whereas the butoxy group in the target compound would increase molecular weight and likely elevate the boiling point due to increased van der Waals interactions .
- 2-Hydroxypropanoic acid (Lactic acid): The hydroxyl group enhances hydrogen bonding, increasing water solubility (miscible in water). In contrast, the hydrophobic butoxy group in 2-butoxypropanoic acid would reduce aqueous solubility, making it more suitable for lipid-rich environments .
Table 1: Substituent Impact on Key Properties
*Estimated based on homologous series.
Chemical Reactivity and Stability
- Esterification and Polymerization: Plasma polymerization of propanoic acid () retains ~65% carboxylic acid functionality at low power (1 W). The butoxy group’s steric bulk might hinder polymerization efficiency but increase the polymer’s hydrophobicity .
- Acid Stability: Compared to 2-hydroxypropanoic acid esters (), the ether linkage in 2-butoxypropanoic acid is less prone to hydrolysis under acidic conditions, suggesting better stability in formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


